molecular formula C82H135N27O29S2 B008789 Hcg-beta (gly(88,90))82-101 CAS No. 105028-22-6

Hcg-beta (gly(88,90))82-101

Cat. No. B008789
M. Wt: 2027.2 g/mol
InChI Key: ZFJLWWNEENUSKP-GUSHEPIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hcg-beta (gly(88,90))82-101 is a peptide hormone that plays an important role in various physiological processes. It is a fragment of the human chorionic gonadotropin (hCG) hormone, which is produced during pregnancy. Hcg-beta (gly(88,90))82-101 has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

Hcg-beta (gly(88,90))82-101 acts by binding to the luteinizing hormone/choriogonadotropin receptor (LHCGR) on the cell surface. This binding activates the receptor, leading to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways leads to various biochemical and physiological effects.

Biochemical And Physiological Effects

Hcg-beta (gly(88,90))82-101 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit tumor growth by inhibiting angiogenesis and inducing cell cycle arrest. Hcg-beta (gly(88,90))82-101 has been shown to increase the production of testosterone in males and progesterone in females. It has also been shown to have a role in regulating the immune system.

Advantages And Limitations For Lab Experiments

Hcg-beta (gly(88,90))82-101 has several advantages for lab experiments. It is a stable peptide that can be synthesized easily using SPPS method. It has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. Hcg-beta (gly(88,90))82-101 is a relatively expensive peptide, which may limit its use in some experiments. It also has a short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for hcg-beta (gly(88,90))82-101 research. One direction is the development of hcg-beta (gly(88,90))82-101-based cancer therapies. Hcg-beta (gly(88,90))82-101 has shown promise as a therapeutic target for cancer treatment, and further research is needed to develop effective therapies. Another direction is the development of hcg-beta (gly(88,90))82-101-based diagnostic tools. Hcg-beta (gly(88,90))82-101 has been used as a biomarker for cancer diagnosis, and further research is needed to develop more sensitive and specific diagnostic tools. Finally, further research is needed to understand the role of hcg-beta (gly(88,90))82-101 in various physiological processes, including immune regulation and hormone production.

Synthesis Methods

Hcg-beta (gly(88,90))82-101 can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The protected amino acids are then deprotected to reveal the free amino group, which can be used for the next coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Hcg-beta (gly(88,90))82-101 has been used in various scientific research applications. It has been studied for its potential role in cancer diagnosis and treatment. Hcg-beta (gly(88,90))82-101 has been found to be overexpressed in various cancers, including breast, ovarian, and prostate cancer. It has been used as a biomarker for cancer diagnosis and monitoring. Hcg-beta (gly(88,90))82-101 has also been studied for its potential as a therapeutic target for cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

CAS RN

105028-22-6

Product Name

Hcg-beta (gly(88,90))82-101

Molecular Formula

C82H135N27O29S2

Molecular Weight

2027.2 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1

InChI Key

ZFJLWWNEENUSKP-GUSHEPIUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N

sequence

XAVALSGQGALARRSTTDAG

synonyms

(Gly(88,90)) HCG-beta (82-101)
(Gly(88,90))82-101 HCG-beta
HCG-beta (82-101), (Gly(88,90))-
HCG-beta (82-101), (glycyl(88,90))-
HCG-beta (Gly(88,90))82-101
HCG-beta, (glycine(88,90))82-101-

Origin of Product

United States

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